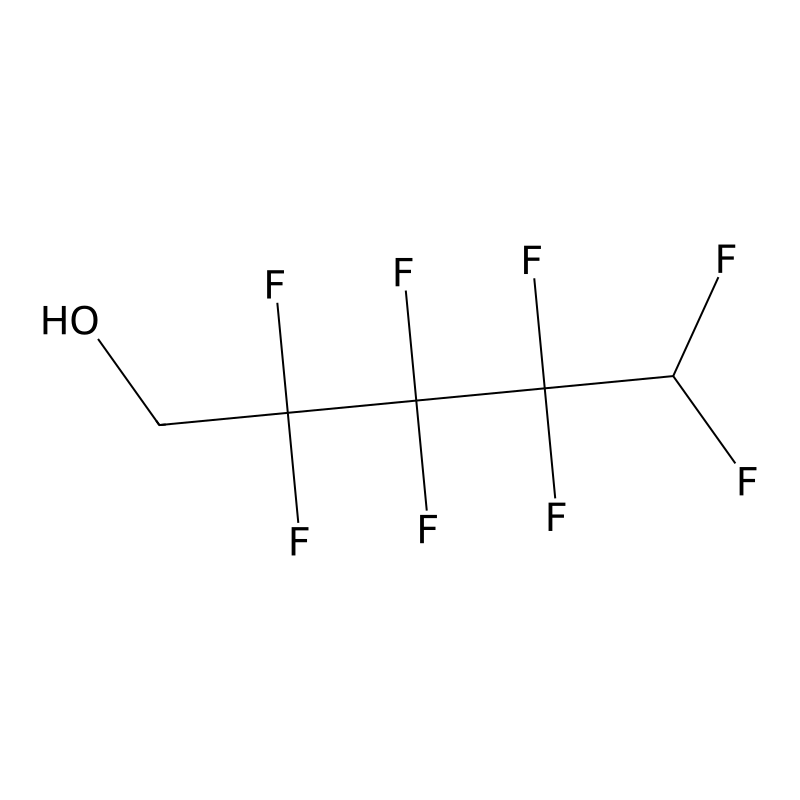

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cosurfactant in Nanocrystal Synthesis

,2,3,3,4,4,5,5-Octafluoro-1-pentanol finds application in scientific research as a cosurfactant in the synthesis of various nanocrystals. A cosurfactant is a compound that works alongside a primary surfactant to improve the stability and properties of a colloidal suspension. In the context of nanocrystal synthesis, this translates to better control over the size, shape, and overall quality of the nanocrystals being formed.

Research has shown the effectiveness of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in the synthesis of:

Here, the fluorinated alcohol plays a crucial role in stabilizing the precursor solution and facilitating the formation of well-defined nanocrystals with desired optical properties.

Similar to the case of silver and silver iodide nanocrystals, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol acts as a cosurfactant, enabling the controlled synthesis of Ag2S nanocrystals exhibiting a characteristic surface plasmon resonance absorption at 330nm [].

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is an organic compound characterized by its molecular formula C5H4F8O and a molecular weight of approximately 232.07 g/mol. It consists of a pentanol backbone fully substituted with fluorine atoms at the 2nd, 3rd, 4th, and 5th positions. This structure imparts unique physical and chemical properties such as high thermal stability and low surface tension. The compound is typically a colorless liquid at room temperature and is soluble in organic solvents but exhibits limited solubility in water .

- Esterification: Reacts with acids to form esters.

- Dehydrofluorination: Under strong basic conditions or heat, it can lose hydrogen fluoride to form alkenes.

- Oxidation: Can be oxidized to form corresponding carbonyl compounds.

Due to the presence of the hydroxyl group (-OH), it can also engage in hydrogen bonding which affects its solubility and reactivity compared to non-fluorinated alcohols .

Several methods exist for synthesizing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol:

- Fluorination of Alcohols: Direct fluorination of 1-pentanol using fluorinating agents.

- Electrophilic Fluorination: Utilizing electrophilic reagents to introduce fluorine into the alcohol structure.

- Perfluorinated Reagents: Employing perfluorinated compounds in reactions that yield octafluoro derivatives.

These methods often require careful control of reaction conditions due to the reactivity of fluorinated intermediates .

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol has several applications:

- Nanotechnology: Used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.

- Fluorinated Surfactants: Its unique surface-active properties make it suitable for use in specialized surfactants.

- Chemical Intermediates: Serves as a precursor in the synthesis of other fluorinated compounds .

Interaction studies involving 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol primarily focus on its behavior in various chemical environments. It has been noted to react violently with strong oxidizers and may pose risks under certain conditions. The compound's interactions with biological systems are not well-documented but suggest potential impacts on membrane dynamics due to its amphiphilic nature .

Several compounds share structural similarities with 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluoropentanol | C5H7F11O | Fully fluorinated; higher fluorine content |

| 1-Pentanol | C5H12O | Non-fluorinated; different physical properties |

| 2-Hydroxyperfluoropentanoic Acid | C5H7F11O3 | Contains carboxylic acid functional group |

Uniqueness of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol:

This compound stands out due to its specific arrangement of fluorine atoms which significantly alters its chemical behavior compared to both non-fluorinated alcohols and other fluorinated compounds. Its unique properties make it particularly useful in niche applications such as nanotechnology and specialized surfactants .

The synthesis of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol represents a specialized area within organofluorine chemistry that employs several distinct fluorination methodologies [1] [2] [3]. The compound, with the molecular formula C₅H₄F₈O and molecular weight of 232.07 g/mol, serves as an important intermediate in various industrial applications [1] [3].

Hydroboration-Oxidation Methodology

The hydroboration-oxidation approach represents one of the most efficient synthetic routes for producing perfluoroalkyl alcohols from perfluoroalkyl vinyl ethers [4]. This methodology involves a two-step process where borane tetrahydrofuran solution is added dropwise to a perfluoroalkyl vinyl ether solution under nitrogen atmosphere protection [4]. The reaction proceeds at temperatures ranging from -20°C to 25°C over 8-24 hours, followed by decomposition of unreacted borane with deionized water to obtain reaction intermediates [4].

The second stage involves the addition of inorganic strong base and aqueous hydrogen peroxide solution to the reaction intermediate, carrying out hydroboration at temperatures between 0°C and 50°C for 0.5-3 hours [4]. This process demonstrates remarkable efficiency with 100% reaction completion and yields exceeding 75%, making it particularly suitable for industrial production [4]. The methodology utilizes readily available raw materials and operates under normal pressure conditions, contributing to its commercial viability [4].

Electrochemical Fluorination Process

Electrochemical fluorination, commonly known as the Simons Process, represents a fundamental industrial method for perfluoroalkyl alcohol synthesis [5] [6]. This technique involves passing electric current through hydrogen fluoride containing dissolved or dispersed organic compounds, resulting in the replacement of all hydrogen atoms with fluorine [5]. The process operates in electrolytic cells where organic starting materials are dissolved in anhydrous liquid hydrogen fluoride to form conductive solutions [5].

The electrochemical fluorination process has been commercially implemented since 1951, with product lines extended to include perfluoroethers, perfluoroacyl fluorides, and perfluorinated amines [7]. The method demonstrates particular effectiveness for producing fluorocarbon derivatives possessing functional groups, though it requires careful control of reaction parameters to achieve optimal yields [7].

Telomerization Technology

Telomerization constitutes a significant industrial process for manufacturing perfluoroalkyl substances, where perfluoroalkyl iodides react with tetrafluoroethylene to yield longer perfluorinated chain compounds [8]. The process typically employs pentafluoroethyl iodide as the telogen and tetrafluoroethylene as the taxogen, producing perfluoroalkyl iodide mixtures that serve as raw material intermediates [8].

The telomerization process operates through radical addition mechanisms, often utilizing peroxide initiators at temperatures ranging from 110°C to 150°C under pressures of 3.4-15 bar [9]. Historical production data indicates that fluorotelomer alcohols were manufactured at 5,000-6,500 tons per year during 2000-2002, increasing to 11,000-14,000 tons by 2005 [10]. The process demonstrates high selectivity exceeding 95% when properly optimized, though conversion rates may remain relatively modest at approximately 20.2% [9].

Direct Fluorination Approaches

Direct fluorination utilizing elemental fluorine represents an advanced synthetic methodology that has evolved from early laboratory techniques to practical industrial applications [7]. The process involves controlled introduction of fluorine gas to organic substrates, often requiring dilution techniques and temperature management to control the highly exothermic reactions [7]. The LaMar fluorination process employs substrates condensed at low temperature in tubes packed with copper turnings, through which fluorine diluted in helium or nitrogen is passed [7].

Liquid-phase direct fluorination has emerged as a particularly effective approach, characterized by inverse addition of substrates into inert fluorocarbon solvents saturated with fluorine gas [7]. This methodology utilizes undiluted 100% fluorine gas under ultraviolet irradiation, providing controlled reaction conditions that minimize destructive side reactions [7].

Large-Scale Production Protocols and Optimization

Process Optimization Strategies

Production optimization for perfluoroalkyl alcohols focuses on maximizing yield while minimizing formation of undesired byproducts [12] [13]. Thermal treatment protocols have been developed to selectively reduce perfluoroalkanoic acid impurities, operating at temperatures above 175°C in the presence of water and base additives [12]. The optimal temperature range extends from 185°C to 215°C, as higher temperatures may produce additional undesired impurities through competing reactions [12].

Base additive optimization plays a crucial role in production efficiency, with effective additives typically used at concentrations ranging from 0.1% to 5% by weight based on the fluorotelomer alcohol content [12]. Alkylamines such as ethanolamine and diethanolamine demonstrate superior performance compared to stronger bases like ammonia, producing lighter-colored final products with reduced conjugated byproduct formation [12]. The selection of hydrogen atom donors, including glycols, alkyl alcohols, and ethers, facilitates phase transfer between organic and aqueous phases while promoting decomposition of perfluoroalkyl iodide impurities [12].

Production Scale Economics

The economic efficiency of perfluoroalkyl alcohol production demonstrates dependence on processed fluid volume rather than specific perfluoroalkyl acid concentration or formulation chemistry [14]. This relationship suggests enhanced economic viability for processing highly concentrated streams, making large-scale production increasingly cost-effective [14]. Industrial production benefits from economies of scale, particularly when utilizing established fluorination infrastructure and experienced technical personnel [7].

Historical production trends indicate significant market expansion, with global perfluoroalkyl acid production estimated at 4,400-8,000 tonnes during 1951-2004 [10]. The fluorotelomer alcohol sector has demonstrated substantial growth, with production volumes exceeding one megatonne across various per- and polyfluoroalkyl substance categories [15]. This production scale reflects the widespread industrial adoption of fluorinated alcohols across diverse application areas [15].

Purification Strategies and Quality Control Measures

Distillation-Based Purification Methods

Purification of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol employs distillation as the primary separation technique, utilizing the compound's boiling point range of 140-142°C for effective isolation [16]. The purification process often incorporates solid acid catalysts to facilitate separation of alcohol compounds that are traditionally difficult to separate from the target product [17]. Fractional distillation operates at reduced pressures, typically at 200 torr with reflux ratios of 1:1 and tower top temperatures around 70°C [17].

Azeotropic distillation techniques have been developed to remove water content, ensuring final products contain less than 2000 parts per million water [17]. This approach involves distilling fluorinated alcohols in the presence of water, alcohol, and either acid or cation exchange resin catalysts to achieve desired purity specifications [17]. The distillation residue method provides high-purity fluorinated alcohols with minimized evaporation residue impurities [17].

Thermal Purification Protocols

Thermal treatment purification represents an advanced approach for removing specific perfluoroalkyl impurities from fluorinated alcohols [12] [13]. The process operates at temperatures exceeding 175°C, preferably above 195°C, in the presence of water and base additives to achieve optimal impurity reduction [13]. Treatment duration typically ranges from one to several hours, depending on the specific impurity profile and desired final purity [13].

The thermal purification process targets perfluoroalkanoic acids, perfluoroalkyl iodides, and perfluoroalkanoic acid esters through controlled degradation mechanisms [13]. Base additives facilitate the decomposition process, with optimal concentrations ranging from 0.1% to 2% by weight [13]. Post-treatment separation involves aqueous extraction followed by vacuum drying at pressures of 0.5-40 kilopascals at temperatures between 60°C and 100°C [13].

Analytical Quality Control Specifications

Quality control protocols for 2,2,3,3,4,4,5,5-octafluoro-1-pentanol employ gas chromatography as the primary purity assessment method, with specifications requiring minimum 98.0% purity [1] [11]. Advanced analytical techniques include liquid chromatography-mass spectrometry for detecting perfluoroalkanoic acid impurities and ion chromatography for halide impurity quantification [18] [19]. The analytical framework encompasses both targeted quantitative analysis and screening for unknown fluorinated compounds [19].

Water content determination utilizes Karl Fischer titration methodology, maintaining specifications below 2000 parts per million [17]. Refractive index measurements provide additional quality verification, with acceptable ranges between 1.318 and 1.32 [1] [3]. Color assessment through visual inspection ensures products meet colorless to almost colorless appearance standards [1].

| Property | Specification | Analytical Method |

|---|---|---|

| Gas Chromatography Purity | ≥98.0-99.0% | Gas Chromatography |

| Water Content | ≤2000 ppm | Karl Fischer Titration |

| Halide Impurities | Minimized via purification | Ion Chromatography |

| Perfluoroalkanoic Acid Impurities | Reduced via thermal treatment | LC-MS/MS |

| Color Assessment | Colorless to almost colorless | Visual Inspection |

| Refractive Index | 1.318-1.32 | Refractometry |

| Boiling Point Range | 140-142°C | Distillation Analysis |

| Storage Conditions | Dry, inert gas, <15°C | Environmental Monitoring |

The thermal properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol demonstrate exceptional stability characteristics that are fundamentally influenced by the extensive fluorination of the carbon backbone. The compound exhibits a remarkably low melting point of less than -50°C, which is typical for heavily fluorinated alcohols where the presence of multiple fluorine atoms disrupts crystalline packing through steric hindrance and electronic effects [1] [2]. The boiling point occurs at 141-142°C, representing a moderate volatility that reflects the balance between the molecular weight (232.07 g/mol) and the weak intermolecular forces characteristic of fluorinated compounds [1] [3].

The phase behavior of fluorinated alcohols, including 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, exhibits unique characteristics when examined in polymer systems and supercritical environments. Research has demonstrated that in polymer-solvent mixtures containing octafluoropentyl-containing monomers, phase transitions can range from upper critical solution temperature (UCST) to lower critical solution temperature (LCST) behavior depending on temperature and pressure conditions [4] [5]. These phase transitions typically occur within temperature ranges of 324-455 K and pressures below 201 MPa [4].

The thermal stability of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is significantly enhanced compared to non-fluorinated alcohols due to the strong carbon-fluorine bonds. The increase in fluorine content directly correlates with improved resistance to thermal decomposition [6]. Upon thermal degradation at elevated temperatures, the compound produces carbon monoxide, carbon dioxide, and hydrogen fluoride as primary decomposition products [7]. The flash point of 75-76°C indicates moderate flammability characteristics [3] [8].

Studies on related fluorinated alcohols have shown that the thermal sensitivity of phase transitions in monolayer systems can be twice as large as corresponding non-fluorinated alcohols, with fluorinated compounds generally exhibiting phase transitions at temperatures lower than 298.2 K for certain chain lengths [9]. This enhanced thermal sensitivity reflects the unique intermolecular interactions present in fluorinated systems.

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is dominated by its hydrophobic character resulting from extensive fluorination. The compound is completely insoluble in water [1] [2] [3], which is consistent with the general behavior of perfluorinated and highly fluorinated alcohols. This insolubility arises from the hydrophobic nature of the fluorinated carbon chain, which overwhelms the hydrophilic contribution of the single hydroxyl group.

In organic solvents, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol demonstrates reasonable solubility, particularly in non-polar and moderately polar organic media [10]. The compound exhibits good solubility in solvents such as ethanol and hexane due to its non-polar characteristics [10]. The solubility behavior in organic media is influenced by the ability of the hydroxyl group to participate in hydrogen bonding interactions while the fluorinated backbone contributes to favorable van der Waals interactions with organic solvents.

Research on fluorinated compounds in ionic liquids has revealed complex solubility relationships. Studies have shown that fluorinated alcohols can exhibit mutual solubility with various ionic liquids, with cloud-point temperatures that depend on composition and pressure [11]. The phase behavior in these systems is characterized by temperature-dependent miscibility regions that can shift based on the specific ionic liquid composition and fluorinated alcohol concentration.

The compound's solubility in supercritical fluids has been extensively studied in polymer systems. In supercritical carbon dioxide and other supercritical solvents, octafluoropentyl-containing compounds show complex phase equilibrium behavior with both UCST and LCST characteristics [4] [5]. The solubility in these systems is highly pressure and temperature dependent, with phase transition pressures ranging from 16 to 201 MPa across different temperature ranges [4].

Studies on similar fluorinated alcohols indicate that the presence of fluorine atoms significantly affects partition coefficients between aqueous and organic phases. The bilayer/aqueous phase partition coefficients for fluorinated alcohols are generally higher than their non-fluorinated counterparts, reflecting their enhanced lipophilicity [12].

Acid-Base Behavior and Hydrogen Bonding Capacity

The acid-base properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are characterized by its function as a weak acid due to the presence of the hydroxyl group. The predicted pKa value of 12.91 ± 0.10 [1] indicates that the compound behaves as a very weak acid under normal conditions, with the acidic character being influenced by the electron-withdrawing effects of the multiple fluorine atoms.

The hydrogen bonding capacity of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is significantly affected by the fluorination pattern. Research on fluorinated alcohols has revealed that fluorination can lead to both enhancement and attenuation of hydrogen bond acidity compared to non-fluorinated alcohols [13]. The effect depends critically on the molecular geometry and the spatial relationship between fluorine atoms and the hydroxyl group.

Studies on fluorinated alcohols have demonstrated that intramolecular fluorine-hydrogen interactions can compete with intermolecular hydrogen bonding [13]. In conformationally restricted systems, fluorine atoms can form weak intramolecular F···HO interactions that actually reduce the hydrogen bond donating capacity compared to non-fluorinated analogs [13]. However, when fluorine atoms are positioned to maximize electron withdrawal (such as in a 180° dihedral angle), the hydrogen bond acidity is significantly enhanced.

The hydrogen bonding behavior of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol in solution systems has been investigated in the context of fluorination reactions. Research has shown that fluorinated alcohols can serve as effective hydrogen bond donors in chemical reactions, with their effectiveness depending on both acidity and steric factors [14] [15]. More heavily fluorinated alcohols (those with six or more fluorine atoms) tend to be relatively acidic, which can lead to side reactions in certain chemical processes [14].

In membrane systems, fluorinated alcohols including highly fluorinated compounds have been shown to alter lipid bilayer properties through hydrogen bonding interactions. The bilayer-modifying potency of fluorinated alcohols is related to their hydrogen bonding capacity and their ability to partition into membrane environments [12].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic signature of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol provides detailed structural information through multiple nuclei observations. The 1H Nuclear Magnetic Resonance spectrum shows characteristic signals for the hydroxyl group and the single proton on the terminal carbon bearing fluorine atoms [16]. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent fluorine atoms.

The 19F Nuclear Magnetic Resonance spectrum of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol exhibits complex multiplicity patterns due to fluorine-fluorine coupling interactions [17]. The spectrum shows multiple CF2 environments and the unique CF environment, with characteristic coupling constants that provide information about the molecular conformation [17]. Studies on related fluorinated compounds have shown that 19F Nuclear Magnetic Resonance chemical shifts of perfluoroalcohols closely mirror those of corresponding perfluorocarbons, with the hydroxyl group acting as a pseudo-fluorine atom [18].

The 13C Nuclear Magnetic Resonance spectrum displays distinct chemical shifts for the fluorinated carbon environments. Fluorinated carbons typically appear in different regions compared to non-fluorinated carbons, with the degree of fluorine substitution significantly affecting the chemical shift [19]. The carbon bearing the hydroxyl group shows characteristic downfield shifts due to the electronegative oxygen atom, while the perfluorinated carbons appear in the typical fluorocarbon region.

Infrared Spectroscopy

The infrared spectrum of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol exhibits several characteristic absorption bands that serve as fingerprints for functional group identification. The O-H stretching vibration appears as a broad absorption in the region of 3200-3600 cm⁻¹, with the exact position influenced by hydrogen bonding interactions [20]. The breadth and position of this band provide information about the extent of intermolecular hydrogen bonding in the sample.

The C-F stretching vibrations represent one of the most diagnostic features of the infrared spectrum, appearing as very strong absorptions in the region between 1000-1400 cm⁻¹ [21]. These bands are characteristically intense due to the large dipole moment changes associated with C-F bond vibrations. The presence of multiple fluorine atoms results in several overlapping C-F stretching modes that create a complex pattern in this region.

The C-O stretching vibration of the alcohol functionality appears in the region of 1000-1300 cm⁻¹, potentially overlapping with some C-F stretching modes [20]. Additional characteristic absorptions include C-H stretching modes from the limited hydrogen-bearing carbons and various bending and deformation modes in the fingerprint region below 1500 cm⁻¹.

Research on fluorinated compounds has shown that the infrared spectra of fluorinated alcohols can be complex due to mechanical coupling between CF and CC stretching modes with FCF and CCF bending vibrations [21]. This coupling can make assignment of specific vibrational modes challenging, but the overall pattern remains characteristic of the fluorinated alcohol functionality.

Mass Spectrometry

The mass spectrometric behavior of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol under electron ionization conditions shows characteristic fragmentation patterns [22] [23] [16]. The molecular ion peak appears at m/z 232, corresponding to the molecular weight of the compound [16]. The base peak typically occurs at m/z 31, which is consistent with formation of a CHF2⁺ or CF⁺ fragment ion [16].

The fragmentation pattern includes several characteristic peaks that reflect the loss of HF units and formation of fluorinated carbocation fragments. Common fragment ions include peaks at m/z values corresponding to sequential losses of fluorine atoms and HF molecules from the molecular ion [16]. The mass spectrum shows peaks at various m/z values including 182, 145, 131, 113, 101, 95, 81, 69, 61, 51, 49, and others, representing different fragmentation pathways [16].

Advanced mass spectrometric techniques have been employed to study fluorinated telomer alcohols and related compounds. Research using liquid chromatography-mass spectrometry and tandem mass spectrometry has provided detailed structural characterization of fluorinated alcohols [24]. These studies have utilized isotopically labeled standards to improve quantitative analysis and have characterized multiple mass spectral transitions for structural confirmation.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H315 (93.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant